

ST7612AA1: A Pan-HDAC Inhibitor for Advanced Cancer Research

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Compound of Interest		
Compound Name:	ST7612AA1	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of solid and hematological malignancies. As a prodrug of the potent thiol-based inhibitor ST7464AA1, **ST7612AA1** offers a promising therapeutic strategy by targeting the epigenetic machinery of cancer cells. This technical guide provides a comprehensive overview of **ST7612AA1**, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its impact on critical cellular signaling pathways.

Introduction to ST7612AA1

ST7612AA1, a thioacetate- ω (y-lactam amide) derivative, is a second-generation, orally administered pan-HDAC inhibitor.[1] It belongs to a class of synthetic thio- ω (lactam-carboxamide) derivatives designed to overcome limitations of earlier HDAC inhibitors.[2][3] A key feature of **ST7612AA1** is its nature as a prodrug, which is rapidly absorbed and converted in vivo to its active metabolite, ST7464AA1.[1] This active form is a potent, thiol-based inhibitor that chelates the zinc ion in the active site of HDAC enzymes.[2]

The rationale for developing pan-HDAC inhibitors like **ST7612AA1** lies in the widespread dysregulation of HDACs in cancer. HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and



repression of gene transcription. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival. By inhibiting multiple HDAC isoforms, pan-HDAC inhibitors can restore the balance of protein acetylation, leading to the reactivation of silenced genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.

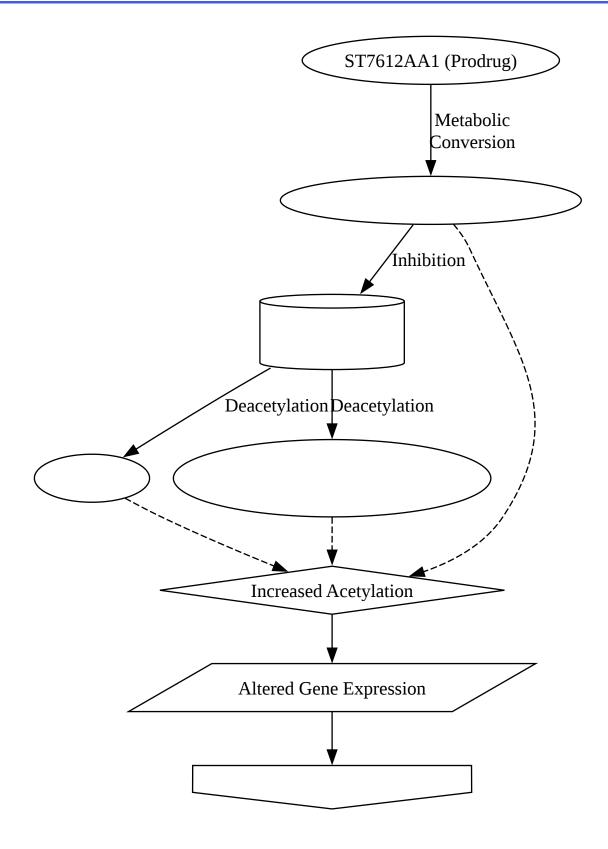
Mechanism of Action

ST7612AA1 exerts its anticancer effects through the inhibition of multiple HDAC enzymes by its active metabolite, ST7464AA1. This pan-inhibitory profile allows it to modulate the acetylation status of a wide range of histone and non-histone proteins, thereby impacting numerous cellular processes critical for cancer cell survival and proliferation.

HDAC Inhibition Profile

The active metabolite of **ST7612AA1**, ST7464AA1, is a potent inhibitor of both Class I and Class II HDACs. This broad activity is crucial for its efficacy against a variety of tumor types.





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Downstream Cellular Effects



The inhibition of HDACs by ST7464AA1 leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of events that culminate in anti-tumor activity. These effects include:

- Cell Cycle Arrest: Increased acetylation of histones can lead to the transcriptional activation
 of cell cycle inhibitors, such as p21, resulting in cell cycle arrest, primarily at the G1/S and
 G2/M phases.
- Induction of Apoptosis: ST7612AA1 induces apoptosis through both intrinsic and extrinsic pathways. This is mediated by the altered expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.
- Modulation of Key Signaling Pathways: **ST7612AA1** has been shown to affect critical cancer-related signaling pathways, including the NF-kB pathway.

Quantitative Preclinical Data

The preclinical efficacy of **ST7612AA1** and its active metabolite ST7464AA1 has been extensively evaluated in a variety of in vitro and in vivo models.

In Vitro HDAC Inhibitory Activity

The inhibitory activity of ST7464AA1 against a panel of HDAC isoforms demonstrates its pan-HDAC inhibitor profile.



HDAC Isoform	IC50 (nM)	
HDAC1	13	
HDAC2	78	
HDAC3	4	
HDAC6	4	
HDAC8	281	
HDAC10	13	
HDAC11	13	
Data compiled from preclinical studies.		

In Vitro Anti-proliferative Activity

ST7612AA1 has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines.

Cell Line	Cancer Type	IC50 (nmol/L)
NCI-H460	Non-Small Cell Lung Cancer	43 - 500
HCT116	Colon Carcinoma	43 - 500
MDA-MB-231	Breast Cancer	43 - 500
MDA-MB-436	Breast Cancer	43 - 500
SKOV-3	Ovarian Carcinoma	43 - 500
A2780/1A9	Ovarian Carcinoma	43 - 500
Various	Leukemia & Lymphoma	43 - 500
Data represents a range of IC50 values observed across a panel of cell lines.		



In Vivo Antitumor Efficacy

Oral administration of **ST7612AA1** has shown significant tumor growth inhibition in various xenograft models.

Tumor Model	Cancer Type	Dosing Schedule	Tumor Volume Inhibition (%)
HCT116	Colon Carcinoma	60 mg/kg, qdx5/w	77
NCI-H1975	NSCLC	60 mg/kg, qdx5/w	65
SKOV-3	Ovarian Carcinoma	60 mg/kg, qdx5/w	59
MDA-MB-436	Breast Cancer	60 mg/kg, qdx5/w	35
Data from preclinical xenograft studies.			

Pharmacokinetic Profile

Pharmacokinetic studies in mice confirm the prodrug nature of **ST7612AA1** and its rapid conversion to the active drug, ST7464AA1.

Parameter	Value
ST7612AA1 (Prodrug)	
Plasma Detection	Not Detected
ST7464AA1 (Active Drug)	
Time to Cmax	0.5 h
Cmax	1577 ± 478 ng/mL
T1/2	3.8 h
Data from a single oral dose of 120 mg/kg in mice.	



Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical activity of **ST7612AA1**.

HDAC Inhibition Assay

- Principle: To determine the in vitro potency of ST7464AA1 against specific HDAC isoforms.
- · Methodology:
 - Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11) are used.
 - A fluorogenic substrate, such as Fluor de Lys®, is incubated with each HDAC enzyme in the presence of varying concentrations of ST7464AA1.
 - The HDAC enzyme deacetylates the substrate.
 - A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent signal.
 - Fluorescence is measured using a microplate reader.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

- Principle: To assess the anti-proliferative effects of **ST7612AA1** on cancer cell lines.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of ST7612AA1 for 72 hours.
 - The cells are then fixed with trichloroacetic acid (TCA).

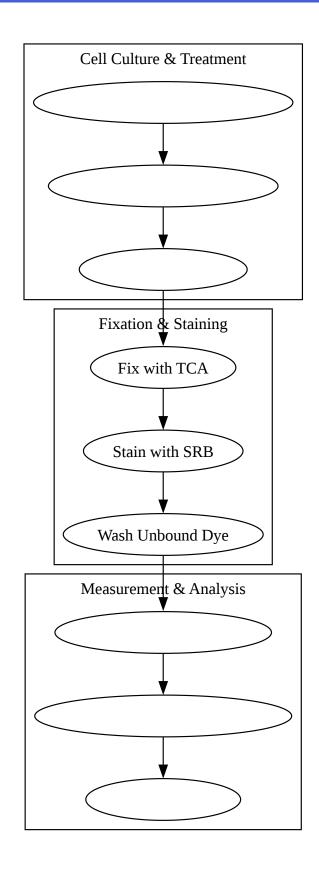






- After washing, the fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
- Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.
- The absorbance is read on a microplate reader at 540 nm.
- The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.





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Western Blot Analysis for Histone and Tubulin Acetylation

- Principle: To visualize the effect of ST7612AA1 on the acetylation levels of specific HDAC substrates.
- · Methodology:
 - Cancer cells (e.g., NCI-H460) are treated with various concentrations of ST7612AA1 for a specified time (e.g., 3 hours).
 - Cells are lysed, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H4, acetylated α-tubulin, total histone H4, and total α-tubulin.
 - After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - Densitometry analysis is performed to quantify the changes in acetylation.

In Vivo Xenograft Tumor Model

- Principle: To evaluate the in vivo anti-tumor efficacy of orally administered ST7612AA1.
- Methodology:
 - Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.



- ST7612AA1 is dissolved in a vehicle of solutol HS15 and water (1:20) and administered orally (p.o.) at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).
 The control group receives the vehicle only.
- Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (length x width^2)/2.
- Animal body weights are monitored as an indicator of toxicity.
- At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., Western blotting).

Pharmacokinetic Analysis

- Principle: To determine the plasma concentrations of ST7612AA1 and its active metabolite ST7464AA1 over time.
- Methodology:
 - Mice are administered a single oral dose of ST7612AA1 (e.g., 120 mg/kg).
 - Blood samples are collected at various time points post-administration.
 - Plasma is separated by centrifugation.
 - The concentrations of ST7612AA1 and ST7464AA1 in the plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Pharmacokinetic parameters such as Cmax, Tmax, and T1/2 are calculated from the plasma concentration-time data.

Signaling Pathway Modulation

As a pan-HDAC inhibitor, **ST7612AA1** influences multiple signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

Induction of Apoptosis

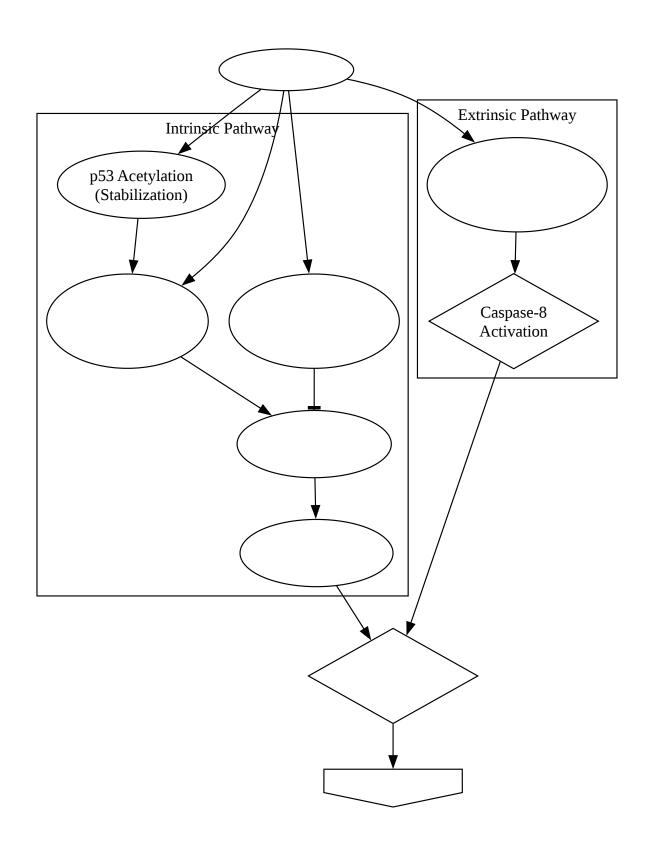






ST7612AA1 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of HDACs leads to changes in the expression of key apoptosis-regulating proteins.



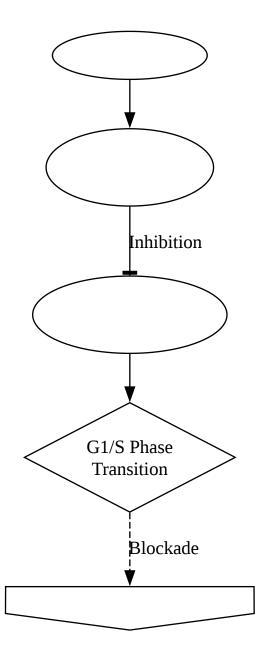


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Cell Cycle Arrest

ST7612AA1 promotes cell cycle arrest primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.



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Conclusion

ST7612AA1 is a promising, orally active pan-HDAC inhibitor with a well-defined mechanism of action and robust preclinical anti-tumor activity. Its ability to modulate multiple critical signaling



pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **ST7612AA1** in the fight against cancer.

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